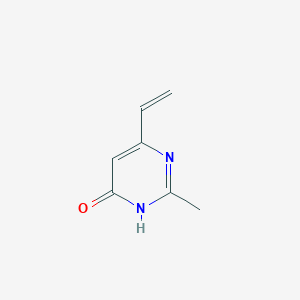
2-Methyl-6-vinylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-vinylpyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at position 2, a vinyl group at position 6, and a hydroxyl group at position 4 on the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-vinylpyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with acetaldehyde in the presence of a base to form the vinyl group at position 6. The hydroxyl group at position 4 can be introduced through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-vinylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The methyl and vinyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the vinyl group.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with ketone or aldehyde functional groups.
- Reduced derivatives with ethyl groups.
- Substituted derivatives with various functional groups replacing the methyl or vinyl groups.
Applications De Recherche Scientifique
2-Methyl-6-vinylpyrimidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a model compound for understanding the behavior of pyrimidine derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to nucleotides makes it a candidate for drug development, particularly in the field of antiviral and anticancer therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-vinylpyrimidin-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors. Its hydroxyl group at position 4 allows for hydrogen bonding with target molecules, while the vinyl and methyl groups contribute to its overall binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyrimidin-4-ol: Lacks the vinyl group at position 6, making it less reactive in certain chemical reactions.
6-Vinylpyrimidin-4-ol: Lacks the methyl group at position 2, which affects its overall stability and reactivity.
2-Methyl-4-hydroxypyrimidine: Lacks the vinyl group at position 6, resulting in different chemical and biological properties.
Uniqueness
2-Methyl-6-vinylpyrimidin-4-ol is unique due to the presence of both the methyl and vinyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
4-ethenyl-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2O/c1-3-6-4-7(10)9-5(2)8-6/h3-4H,1H2,2H3,(H,8,9,10) |
Clé InChI |
CNBKSNBYYRLCPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=O)N1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
![(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid](/img/structure/B13430098.png)
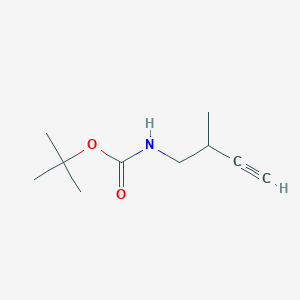
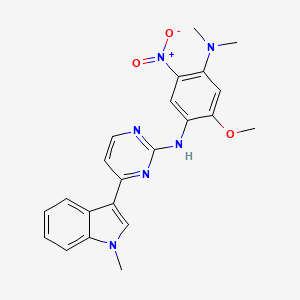
![[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate](/img/structure/B13430107.png)
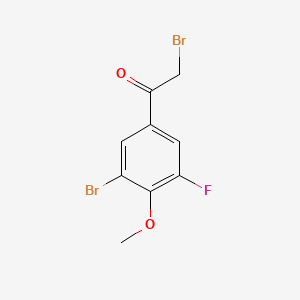
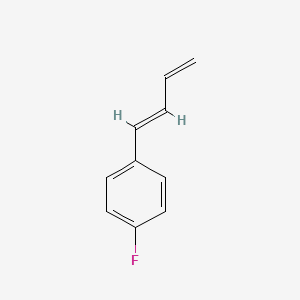
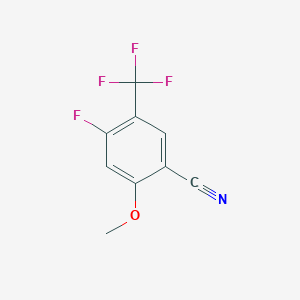

![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
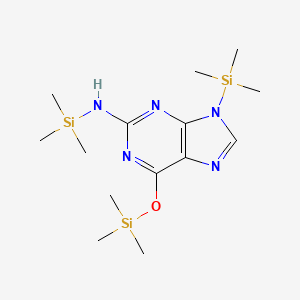
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13430168.png)
![4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13430169.png)
![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B13430170.png)
